molecular formula C16H15F3N4O2 B2704599 N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide CAS No. 1211290-55-9

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Cat. No.: B2704599
CAS No.: 1211290-55-9
M. Wt: 352.317
InChI Key: YHDHEFYCIWOJSV-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Compounds

A study highlighted the synthesis of functionalized 2-pyrrolidinones through domino reactions involving ethyl glyoxylate and acetylenedicarboxylate with arylamines, showing the versatility of related compounds in organic synthesis (Gao, Sun, & Yan, 2013).

Production of Trifluoromethyl Derivatives

Research has demonstrated the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate, leading to the production of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate and its derivatives, showcasing the application of similar compounds in creating trifluoromethyl derivatives (Usachev, Bizenkov, & Sosnovskikh, 2007).

Nickel Ethylene Polymerization Initiators

A particular study discussed the synthesis of N,O-bound α-iminocarboxamide complexes that serve as single-component initiators for the homopolymerization of ethylene or copolymerization of ethylene with functionalized monomers, indicating the role of related structures in polymer chemistry (Rojas et al., 2007).

Annulation and Synthesis Techniques

Another research explored a phosphine-catalyzed [4 + 2] annulation, using substrates that undergo reactions to form highly functionalized tetrahydropyridines, illustrating the compound's relevance in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Investigation of Ligand Structures

Studies have also delved into the synthesis of new polydentate nitrogen ligands for use in ethylene polymerization, highlighting the significance of pyridinedicarboxamide and its derivatives in developing advanced materials (Barbaro et al., 2007).

Versatile Intermediate for Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, was shown as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, emphasizing the utility of such compounds in heterocyclic chemistry (Honey, Pasceri, Lewis, & Moody, 2012).

Properties

IUPAC Name

2-N-ethyl-6-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-2-20-14(24)12-7-10(16(17,18)19)8-13(23-12)15(25)22-9-11-5-3-4-6-21-11/h3-8H,2,9H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHEFYCIWOJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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